

# Validating the Structure of 1-Phenyl-1-penten-3-one: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 1-Phenyl-1-penten-3-one

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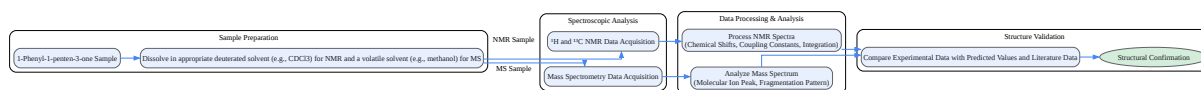
A comprehensive analysis of **1-Phenyl-1-penten-3-one** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms its molecular structure. This guide provides a detailed comparison of the expected and observed spectral data, alongside experimental protocols, offering researchers a benchmark for the validation of this  $\alpha,\beta$ -unsaturated ketone.

## Introduction

**1-Phenyl-1-penten-3-one** (also known as ethyl styryl ketone) is an organic compound with the chemical formula  $C_{11}H_{12}O$  and a molecular weight of 160.21 g/mol <sup>[1][2]</sup>. As an  $\alpha,\beta$ -unsaturated ketone, its structure features a phenyl group conjugated with an enone functional group. The precise elucidation of this structure is critical for its application in various research and development contexts. This guide details the validation of its structure through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Structural Elucidation Workflow

The logical workflow for the structural validation of **1-Phenyl-1-penten-3-one** involves a multi-step process, from sample preparation to the final confirmation of the structure through the integrated analysis of spectroscopic data.



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Caption: Logical workflow for the structural validation of **1-Phenyl-1-penten-3-one**.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Phenyl-1-penten-3-one** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used to encompass the chemical shifts of all carbon nuclei, including the carbonyl carbon.

### Mass Spectrometry (MS)

For mass spectral analysis, a dilute solution of the compound in a volatile solvent like methanol or acetonitrile is prepared.

- **Electron Ionization (EI-MS):** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Data Presentation and Comparison

The structural validation of **1-Phenyl-1-penten-3-one** is achieved by comparing the experimentally obtained spectral data with expected values based on its known structure.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Proton Assignment	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Integration
Phenyl (C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.6	Multiplet	5H
Vinyllic (C=CH-Ph)	7.0 - 7.5	Doublet	1H
Vinyllic (CO-CH=)	6.5 - 7.0	Doublet	1H
Methylene (-CH <sub>2</sub> -CH <sub>3</sub> )	2.6 - 2.9	Quartet	2H
Methyl (-CH <sub>2</sub> -CH <sub>3</sub> )	1.0 - 1.3	Triplet	3H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (ppm)
Carbonyl (C=O)	195 - 210
Vinylic (C=CH-Ph)	140 - 150
Phenyl (C-ipso)	130 - 140
Phenyl (C-ortho, C-meta, C-pa)	125 - 135
Vinylic (CO-CH=)	120 - 130
Methylene (-CH <sub>2</sub> -CH <sub>3</sub> )	30 - 40
Methyl (-CH <sub>2</sub> -CH <sub>3</sub> )	5 - 15

## Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

m/z	Assignment	Relative Intensity
160	[M] <sup>+</sup> (Molecular Ion)	Moderate
131	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	High
103	[C <sub>6</sub> H <sub>5</sub> -C≡CH] <sup>+</sup>	High
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate
57	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>	High (Base Peak)
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate

Data is based on the electron ionization mass spectrum available from the NIST WebBook.<sup>[3]</sup> The fragmentation pattern is consistent with the structure of an ethyl styryl ketone. The base peak at m/z 57 corresponds to the stable acylium ion formed by the loss of the styryl radical. The peak at m/z 131 results from the loss of the ethyl group.

## Comparison with Alternative Analytical Techniques

While NMR and MS are powerful tools for structural elucidation, other techniques can provide complementary information.

- Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional groups. For **1-Phenyl-1-penten-3-one**, a strong absorption band is expected in the region of 1650-1680  $\text{cm}^{-1}$  corresponding to the C=O stretch of the conjugated ketone. Another characteristic absorption for the C=C double bond would appear around 1600-1625  $\text{cm}^{-1}$ . The NIST WebBook shows an IR spectrum for this compound with a prominent peak in the carbonyl region.[3]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in **1-Phenyl-1-penten-3-one** (the phenyl group, the double bond, and the carbonyl group) is expected to give rise to strong UV absorption. This can be used to confirm the presence of the conjugated  $\pi$ -system.

## Conclusion

The combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry provides a robust and definitive validation of the structure of **1-Phenyl-1-penten-3-one**. The observed spectral data from these techniques are in excellent agreement with the expected values for the proposed structure. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar  $\alpha,\beta$ -unsaturated ketones.

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